![molecular formula C6H8O4 B1356192 (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one CAS No. 252006-38-5](/img/structure/B1356192.png)
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Overview
Description
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as 6RHHP, is a six-membered cyclic ketone with a hydroxy group on each of its two carbon atoms. It is a naturally occurring compound found in a variety of plants and fungi, and is used in the synthesis of a variety of compounds for both industrial and medical applications.
Scientific Research Applications
Role in Organic Compounds
The compound is a part of the class of organic compounds known as organooxygen compounds. These compounds play a crucial role in various chemical reactions and processes .
Involvement in Overconstrained 6R-Mechanisms
The compound’s structure suggests potential involvement in overconstrained 6R-mechanisms, which are a topic of interest in the field of mechanical engineering .
Formation of Hydroxymethylfurfural (HMF)
This compound is also known as 5-(hydroxymethyl)furfural, an organic compound formed by the dehydration of reducing sugars. It is highly soluble in both water and organic solvents .
Use in the Food Industry
Hydroxymethylfurfural (HMF), derived from this compound, is used in the food industry as a flavoring agent and biomarker .
Potential Use in Cancer Therapy
Inhibition of Viruses
Enhancement of Pharmacological Effects
Hydroxymethylation of biological agents, including this compound, can enhance the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .
Use in Medical Applications
Nanogels derived from this compound are widely used in medical applications, such as in cancer therapy, targeted delivery of proteins, genes and DNAs, and scaffolds in tissue regeneration .
Mechanism of Action
Target of Action
The primary target of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as (2R,6R)-hydroxynorketamine [(2R,6R)-HNK], is the Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Mode of Action
(2R,6R)-HNK interacts with its target, BDNF, by inducing its release . This release is activity-dependent and requires L-type voltage-dependent Ca2+ channels (VDCCs) . The antidepressant actions of (2R,6R)-HNK are blocked when the activity-dependent release of BDNF is inhibited .
Biochemical Pathways
The released BDNF activates the TrkB and mTORC1 signaling pathways . These pathways increase synaptic function in the medial prefrontal cortex (mPFC), which is a key region for the actions of (2R,6R)-HNK . The antidepressant effects of (2R,6R)-HNK are blocked when these downstream signaling pathways are inhibited .
Pharmacokinetics
Related compounds such as (6r,s)-folinic acid have been shown to have rapid clearance, long mean residence time, and moderate bioavailability . These properties may also apply to (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, but further studies are needed to confirm this.
Result of Action
The activation of the TrkB and mTORC1 signaling pathways by (2R,6R)-HNK leads to increased synaptic function in the mPFC . This results in rapid and long-lasting antidepressant effects . These effects are observed in behavioral tests, indicating the potential use of this metabolite for the treatment of Major Depressive Disorder (MDD) .
Action Environment
It is known that the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
properties
IUPAC Name |
(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYVCKDIDTELO-NJXYFUOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(OC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C(O[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573215 | |
Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |
CAS RN |
252006-38-5 | |
Record name | 3,4-dideoxyglucosone-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252006-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dideoxyglucosone-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252006385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxyglucosone-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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